2-(10-Hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
Overview
Description
IT-143A is a bacterial metabolite originally isolated from the bacterium Streptomyces species IT-143. It belongs to the piericidin group of antibiotics and exhibits significant antimicrobial activity against various bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IT-143A involves the fermentation of Streptomyces species IT-143 under specific conditions. The fermentation broth is then extracted and purified to isolate IT-143A. The compound is typically stored as a light yellow oil and is soluble in ethanol, methanol, dimethylformamide, or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of IT-143A follows a similar fermentation process, where large-scale bioreactors are used to cultivate Streptomyces species IT-143. The fermentation broth is subjected to multiple extraction and purification steps to obtain high-purity IT-143A .
Chemical Reactions Analysis
Types of Reactions
IT-143A undergoes various chemical reactions, including:
Oxidation: IT-143A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in IT-143A.
Substitution: IT-143A can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
IT-143A has several scientific research applications, including:
Chemistry: IT-143A is used as a model compound to study the synthesis and reactivity of piericidin antibiotics.
Biology: It is used to investigate the biological pathways and mechanisms of action of bacterial metabolites.
Medicine: IT-143A exhibits antimicrobial activity and is studied for its potential use in treating bacterial and fungal infections.
Industry: IT-143A is used in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
IT-143A exerts its effects by inhibiting the growth of bacteria and fungi. It targets specific enzymes and pathways involved in microbial metabolism, leading to the disruption of essential cellular processes. The exact molecular targets and pathways are still under investigation, but IT-143A is known to interfere with the electron transport chain in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Piericidin A: Another member of the piericidin group with similar antimicrobial properties.
Piericidin B: A related compound with structural similarities to IT-143A.
Piericidin C: Another derivative with comparable biological activity.
Uniqueness of IT-143A
IT-143A is unique due to its specific structure and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct antimicrobial activity. Its ability to inhibit a broad spectrum of bacteria and fungi makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDUFUTTXCNJT-RJPZUDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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